3-(4-Methoxyphenyl)cycloheptan-1-ol
Description
Significance of Cycloheptane (B1346806) Scaffolds in Synthetic and Medicinal Chemistry
The cycloheptane ring is a recurring motif in a variety of biologically active natural products and synthetic molecules. researchgate.net Unlike the more common five- and six-membered rings, the seven-membered carbocycle possesses a higher degree of conformational flexibility. This flexibility can be advantageous in medicinal chemistry, as it allows the molecule to adopt various spatial arrangements to optimize interactions with biological targets. The development of catalytic methods to efficiently access enantioenriched cycloheptane derivatives is a key area of research for the synthesis of bioactive compounds. researchgate.net The unique three-dimensional structure that a cycloheptane ring confers can lead to improved pharmacological properties.
Overview of Advanced Synthetic and Analytical Methodologies Relevant to Complex Alcohol Architectures
The construction and characterization of complex alcohol architectures like 3-(4-Methoxyphenyl)cycloheptan-1-ol rely on a suite of advanced synthetic and analytical techniques.
Synthetic Methodologies: Modern organic synthesis provides a toolkit for the efficient and selective creation of complex molecules. Strategies such as retrosynthetic analysis, which involves breaking down a target molecule into simpler, commercially available starting materials, are fundamental. fiveable.me For the synthesis of cycloalkanes and their derivatives, methods like catalytic coupling of diols and secondary alcohols using earth-abundant metal catalysts are being developed as sustainable alternatives to traditional methods. acs.org The control of stereochemistry is also a critical aspect, often employing asymmetric synthesis to produce a single desired stereoisomer. pitt.edu
Analytical Methodologies: The definitive characterization of a novel compound requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. researchgate.net Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify compounds and analyze their purity. researchgate.net For complex molecules, a combination of these methods is often necessary for unambiguous characterization. researchgate.net
Properties of this compound
While there is no available literature on the experimental properties of this compound, computational methods provide predicted data for this compound.
Interactive Data Table of Predicted Properties for this compound uni.lu
| Property | Predicted Value |
| Molecular Formula | C14H20O2 |
| Monoisotopic Mass | 220.14633 Da |
| XlogP | 3.3 |
| Predicted Collision Cross Section (CCS) values (Ų) per adduct | |
| [M+H]+ | 147.5 |
| [M+Na]+ | 150.7 |
| [M-H]- | 153.2 |
Note: These properties are computationally predicted and have not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGTSIRDDDLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methoxyphenyl Cycloheptan 1 Ol
Retrosynthetic Analysis of the Cycloheptanol (B1583049) Core and Aryl Substitution
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.com
Disconnection Strategies Employing Carbon-Carbon Bond Formation
The primary disconnections for 3-(4-methoxyphenyl)cycloheptan-1-ol involve breaking the carbon-carbon bonds to simplify the cycloheptane (B1346806) ring and detach the aryl substituent.
A logical retrosynthetic disconnection is at the C1-C2 and C3-aryl bonds. This approach simplifies the target molecule into a cycloheptanone (B156872) precursor and a 4-methoxyphenyl (B3050149) organometallic reagent. The forward reaction would then involve the addition of this organometallic species to the cycloheptanone.
Another strategy involves a disconnection that breaks the cycloheptane ring itself, potentially through a ring-closing metathesis or an intramolecular aldol (B89426) condensation. However, for a simple 3-substituted cycloheptanol, the more direct approach of adding the substituent to a pre-formed ring is often more efficient.
The key bond disconnection is the one between the carbon bearing the hydroxyl group and its adjacent carbon, which simplifies the tertiary alcohol to a ketone and an organometallic reagent. youtube.comquora.com For this compound, this leads to cycloheptanone and a 4-methoxyphenyl organometallic species.
A further retrosynthetic step can break down the cycloheptanone into smaller, linear fragments. This could be envisioned through a Dieckmann condensation of a dicarboxylic acid ester or an intramolecular Wittig reaction.
Approaches for Stereocontrol in Cycloheptanol Synthesis
Achieving stereocontrol in the synthesis of cycloheptanols is a significant challenge due to the conformational flexibility of the seven-membered ring. rsc.org The relative stereochemistry between the hydroxyl group at C1 and the 4-methoxyphenyl group at C3 can exist as either cis or trans.
One approach to control stereochemistry is through substrate-controlled diastereoselective reactions. The existing stereocenter at C3, if established early, can direct the incoming nucleophile to one face of the carbonyl group in a subsequent reduction or addition step.
Alternatively, reagent-controlled stereoselection can be employed. The use of chiral reducing agents or chiral ligands for organometallic additions can favor the formation of one diastereomer over the other. For instance, the use of chiral ligands in Grignard reactions has been shown to induce high levels of enantioselectivity in the synthesis of tertiary alcohols. nih.gov
Furthermore, stereoconvergent approaches, where a mixture of diastereomers is converted to a single desired stereoisomer, can be a powerful strategy. nih.gov This can be achieved through processes like dynamic kinetic resolution.
Classical and Modern Synthetic Routes
The insights from retrosynthetic analysis guide the development of practical synthetic routes.
Grignard or Organolithium Additions to Cycloheptanones
A prominent and widely used method for the synthesis of tertiary alcohols is the addition of Grignard or organolithium reagents to ketones. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the context of this compound, this involves the reaction of a 4-methoxyphenyl Grignard or organolithium reagent with 3-substituted cycloheptanone.
The general reaction is as follows:
Step 1: Formation of the Organometallic Reagent: 4-bromoanisole (B123540) is reacted with magnesium turnings in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form 4-methoxyphenylmagnesium bromide. Similarly, treatment with an alkyllithium reagent like n-butyllithium would yield 4-methoxyphenyllithium.
Step 2: Nucleophilic Addition: The prepared Grignard or organolithium reagent is then added to a solution of cycloheptanone. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the cycloheptanone. youtube.com
Step 3: Acidic Workup: The resulting magnesium or lithium alkoxide is hydrolyzed with a weak acid, such as aqueous ammonium (B1175870) chloride, to yield the final product, this compound. libretexts.org
The success of Grignard and organolithium additions is highly dependent on the reaction conditions.
| Parameter | Influence on the Reaction | Optimized Conditions |
| Solvent | The choice of solvent is crucial as it solvates the organometallic reagent and influences its reactivity. Ethereal solvents like diethyl ether and THF are standard. | THF is often preferred for Grignard reactions due to its higher boiling point and better solvating ability for the magnesium species. For organolithium reagents, a range of ethereal and hydrocarbon solvents can be used. |
| Temperature | These reactions are typically exothermic. Low temperatures are often required during the addition to control the reaction rate and prevent side reactions. | The addition of the organometallic reagent is usually carried out at 0 °C or below. The reaction is then allowed to warm to room temperature to ensure completion. |
| Purity of Reagents | Grignard and organolithium reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used. | Starting materials should be pure, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagent. |
To achieve stereocontrol in the addition of the 4-methoxyphenyl group, chiral ligands can be employed to modify the reactivity of the organometallic reagent. This approach is particularly effective in asymmetric synthesis. nih.gov
The addition of a chiral ligand can form a complex with the Grignard or organolithium reagent. This chiral complex then delivers the nucleophile to the ketone from a specific face, leading to the preferential formation of one enantiomer or diastereomer.
Several classes of chiral ligands have been developed for this purpose, including those derived from amino alcohols, diamines, and BINOL. The effectiveness of a particular ligand depends on the specific substrate and organometallic reagent used.
For the synthesis of this compound, a chiral ligand could coordinate to the magnesium or lithium atom, creating a chiral environment around the nucleophilic carbon. This would influence the trajectory of the attack on the prochiral carbonyl carbon of cycloheptanone, leading to a stereoselective synthesis.
| Ligand Type | Mode of Action | Potential Outcome |
| Chiral Amino Alcohols | The ligand coordinates to the metal center through both the nitrogen and oxygen atoms, forming a rigid chelate that directs the nucleophilic attack. | Can provide high levels of enantioselectivity in the addition of organometallic reagents to ketones. |
| Chiral Diamines | Similar to amino alcohols, diamines form chiral chelates with the metal, influencing the stereochemical outcome of the reaction. | Effective for a range of organometallic additions. |
| BINOL Derivatives | These C2-symmetric diols can form chiral complexes with organometallic reagents, leading to highly enantioselective additions. | Often used in catalytic amounts to achieve high enantiomeric excesses. |
Ring-Enlargement and Rearrangement Reactions for Cycloheptane Formation
The formation of the seven-membered cycloheptane ring in this compound can be efficiently achieved through ring-enlargement reactions. These reactions typically involve the expansion of a smaller, more readily available carbocyclic precursor.
Mechanistic Studies of Expansion Processes
A prominent method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com This reaction typically starts with a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, generates a diazonium ion intermediate. numberanalytics.com Subsequent loss of nitrogen gas leads to a primary carbocation, which then triggers a 1,2-alkyl shift, resulting in the expansion of the ring and the formation of a cycloalkanone. numberanalytics.comyoutube.com The starting 1-aminomethyl-cycloalkanol can be prepared from the corresponding cyclohexanone (B45756) derivative.
The mechanism involves the diazotization of the primary amine, followed by a concerted rearrangement where a carbon from the cyclohexane (B81311) ring migrates to the nascent carbocation center, expanding the ring by one carbon. numberanalytics.comyoutube.com The regioselectivity of the migration can be influenced by the substitution pattern on the ring. libretexts.org For a substrate leading to this compound, the precursor would be a substituted 1-aminomethyl-cyclohexanol. The final ketone, in this case, a substituted cycloheptanone, can then be reduced to the desired cycloheptanol.
Theoretical studies on the ring opening of cycloalkanes often involve biradical mechanisms, which can be relevant to understanding the stability and reactivity of these cyclic systems during rearrangement processes. arxiv.org
Substrate Scope and Limitations
The Tiffeneau-Demjanov rearrangement is effective for expanding rings from three to eight carbons, with optimal yields generally observed for the synthesis of five, six, and seven-membered rings. wikipedia.org However, the yields can decrease as the initial ring size increases. wikipedia.org The reaction's scope extends to bicyclic and polycyclic systems. researchgate.net
A key limitation is the potential for competing reactions, such as the formation of alkenes and un-expanded cycloalcohols as byproducts. wikipedia.org The migratory aptitude of different groups on the ring can also affect the product distribution. In cases of substituted cyclohexanols, the more substituted carbon atom often migrates preferentially. libretexts.org For the synthesis of this compound, the starting cyclohexanone must be appropriately substituted to direct the rearrangement to the desired product.
The reaction conditions are generally mild, which helps to minimize subsequent transformations of the initial rearrangement product. libretexts.org
Multi-component Reactions and Tandem Cyclizations
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound by combining three or more reactants in a single step. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and synthetic steps. nih.gov
Tandem cyclizations, where a series of intramolecular reactions occur sequentially, can also be employed to construct the cycloheptane ring system. nih.gov For instance, a carefully designed substrate could undergo a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization, to form the seven-membered ring. nih.gov While specific examples for this compound are not prevalent in the literature, the principles of MCRs and tandem reactions suggest a feasible, though complex, synthetic route. The Ugi and Passerini reactions are well-known MCRs that can generate diverse molecular scaffolds, which could potentially be adapted for this synthesis. nih.govorganic-chemistry.org
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods provide powerful tools for the synthesis of complex cyclic structures.
Transition Metal Catalysis: Transition metal catalysis is widely used in organic synthesis for forming carbon-carbon bonds. nih.gov For the synthesis of a substituted cycloheptanol, a transition metal-catalyzed cross-coupling reaction could be envisioned. For example, a cobalt-catalyzed cross-coupling between an appropriate alkyl iodide and a cyclopropyl (B3062369) or cyclobutyl Grignard reagent could be a key step in building the carbon skeleton. acs.org Another approach could involve a palladium-catalyzed tandem aryl alkylation/Heck coupling sequence to construct the cyclic framework. nih.gov Transition metal-catalyzed C-H functionalization is another advanced strategy that could potentially be applied to introduce the aryl group onto a pre-existing cycloheptane ring. youtube.com
Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful, metal-free alternative. nih.gov While direct application to the synthesis of this compound is not explicitly documented, organocatalytic methods are well-established for constructing various cyclic and heterocyclic systems. For example, an organocatalytic annulation reaction could potentially be designed to form the seven-membered ring.
Enantioselective and Diastereoselective Synthesis
Achieving specific stereoisomers of this compound requires stereocontrolled synthetic methods.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgscielo.org.mx
For the synthesis of an enantiomerically pure form of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral auxiliary could be used to direct a diastereoselective ring-enlargement reaction or a catalytic C-C bond-forming reaction. Evans oxazolidinones and pseudoephedrine amides are examples of widely used chiral auxiliaries that can control the stereochemistry of alkylation and aldol reactions, which could be steps in a longer synthetic sequence. wikipedia.org
A diastereoselective synthesis could also be achieved through a ring-enlargement process where the stereochemistry of the starting material dictates the stereochemical outcome of the product. researchgate.net For example, the relative orientation of the migrating group and the leaving group in the transition state of a Tiffeneau-Demjanov rearrangement can control the stereochemistry of the resulting cycloalkanone. numberanalytics.com
Below is a table summarizing the potential synthetic strategies:
| Synthetic Strategy | Key Reaction Type | Precursor Example | Key Features | Potential Challenges |
| Ring-Enlargement | Tiffeneau-Demjanov Rearrangement | Substituted 1-aminomethyl-cyclohexanol | One-carbon ring expansion; mild conditions. wikipedia.orglibretexts.org | Regioselectivity, byproduct formation. wikipedia.orglibretexts.org |
| Multi-component/Tandem | Ugi/Passerini, Tandem Cyclizations | Aldehyde, amine, isocyanide, carboxylic acid | High atom economy, rapid complexity generation. nih.govnih.gov | Complex reaction design, optimization. |
| Catalytic Synthesis | Transition Metal Cross-Coupling | Alkyl halide, organometallic reagent | High efficiency and selectivity. nih.govacs.org | Catalyst sensitivity, substrate scope. |
| Stereoselective Synthesis | Chiral Auxiliary-Mediated | Substrate with chiral auxiliary | High enantiomeric or diastereomeric excess. wikipedia.orgscielo.org.mx | Multiple steps for auxiliary attachment/removal. |
Asymmetric Catalysis for Stereocontrolled Formation
The creation of specific stereoisomers of this compound hinges on the strategic use of asymmetric catalysis. A primary route to this alcohol is through the asymmetric reduction of its corresponding ketone, 3-(4-methoxyphenyl)cycloheptan-1-one (B14318048). This transformation is pivotal as it establishes the two contiguous stereocenters that define the molecule's chirality.
The success of metal-catalyzed asymmetric reductions is heavily reliant on the design of the chiral ligands that coordinate to the metal center. These ligands create a chiral environment that directs the approach of the reducing agent to one face of the ketone, thereby favoring the formation of one enantiomer over the other.
For the asymmetric hydrogenation of prochiral ketones, catalysts based on ruthenium, rhodium, and iridium complexed with chiral phosphine (B1218219) ligands have proven to be highly effective. While specific ligands for the synthesis of this compound are not extensively documented in publicly available literature, general principles of ligand design can be applied. For instance, bidentate phosphine ligands with atropisomeric backbones, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), or those with chiral backbones derived from natural products, are commonly employed. The electronic and steric properties of these ligands are fine-tuned to maximize enantioselectivity for a given substrate.
Table 1: Representative Chiral Ligands for Asymmetric Ketone Reduction
| Ligand Family | Core Structure | Key Features |
| BINAP Derivatives | Biaryl | Atropisomeric, C2-symmetric |
| DuPhos Family | Phospholane | Chiral phosphorus atoms |
| Josiphos Family | Ferrocene | Planar and central chirality |
| Trost Ligands | Diamine-based | Modular design |
The choice of ligand would be critical in controlling the diastereoselectivity as well, leading to either the cis or trans isomer of this compound with high fidelity.
An increasingly important approach in asymmetric synthesis is the use of biocatalysts. Enzymes, particularly oxidoreductases such as ketoreductases (KREDs), offer exquisite selectivity under mild reaction conditions. The reduction of 3-(4-methoxyphenyl)cycloheptan-1-one can be envisioned using a whole-cell system (like baker's yeast) or an isolated, purified enzyme.
The advantages of biocatalysis include high enantioselectivity and the potential for environmentally benign processes. The search for a suitable biocatalyst would involve screening a library of enzymes for activity and selectivity towards the specific cycloheptanone substrate. Once a lead enzyme is identified, protein engineering techniques can be employed to further enhance its properties for industrial-scale production.
Another chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of this compound. This is typically achieved through the use of lipases, which can selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.
Table 2: Potential Lipases for Kinetic Resolution
| Lipase Source | Common Abbreviation |
| Candida antarctica Lipase B | CALB |
| Pseudomonas cepacia Lipase | PCL |
| Candida rugosa Lipase | CRL |
Chromatographic Resolution Techniques for Enantiomer Separation
In cases where asymmetric synthesis does not provide enantiomerically pure products, chromatographic resolution is a powerful tool for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method.
The choice of the CSP is crucial and is based on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, would be a primary choice. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and inclusion complexation) between the enantiomers and the chiral selector of the CSP.
Table 3: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector |
| Polysaccharide-based | Cellulose or Amylose derivatives |
| Pirkle-type | π-acidic or π-basic aromatic rings |
| Macrocyclic antibiotic | Vancomycin, Teicoplanin |
| Protein-based | Bovine Serum Albumin (BSA) |
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best separation (resolution) in the shortest possible time.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is a vital consideration in the development of modern synthetic methodologies. The goal is to design processes that are more environmentally friendly and sustainable.
Whenever feasible, conducting reactions in the absence of organic solvents or in water is a key tenet of green chemistry. For the synthesis of this compound, biocatalytic reductions can often be performed in aqueous buffer solutions, thereby avoiding the use of volatile organic compounds (VOCs).
Solvent-free reactions, often facilitated by grinding or high-pressure conditions, can also be explored, particularly for the initial steps leading to the cycloheptanone precursor.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste.
For the synthesis of this compound, a catalytic hydrogenation approach for the reduction of the ketone precursor would have excellent atom economy, as the only other reactant is hydrogen gas, all atoms of which are incorporated into the product. In contrast, reductions using stoichiometric hydride reagents like sodium borohydride (B1222165) would have lower atom economy due to the formation of boron-containing byproducts.
Chemical Reactivity and Transformations of 3 4 Methoxyphenyl Cycloheptan 1 Ol
Oxidative and Reductive Transformations
The presence of a secondary hydroxyl group and a benzylic-type position makes 3-(4-Methoxyphenyl)cycloheptan-1-ol amenable to various oxidative and reductive transformations. These reactions can selectively target either the alcohol moiety or the aromatic system, leading to a variety of molecular architectures.
Selective Oxidation of the Hydroxyl Group to Carbonyl Functionalities
The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 3-(4-Methoxyphenyl)cycloheptan-1-one (B14318048). Several established methods for the oxidation of secondary alcohols are applicable, offering high yields and selectivity.
Common oxidizing agents for this transformation include chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) systems. Pyridinium chlorochromate (PCC) is a versatile reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. ugm.ac.iddoaj.orgresearchgate.nettandfonline.comdergipark.org.tr The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) under mild conditions.
Another widely used method is the Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base such as triethylamine. missouri.eduijsart.comalfa-chemistry.comwikipedia.org This method is known for its mild reaction conditions and high tolerance for various functional groups. wikipedia.org
| Oxidizing Agent | Typical Reaction Conditions | Product | Anticipated Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 3-(4-Methoxyphenyl)cycloheptan-1-one | Good to Excellent |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM), -78 °C to Room Temperature | 3-(4-Methoxyphenyl)cycloheptan-1-one | High |
Directed Reductions leading to Analogues
The reduction of this compound can proceed via different pathways depending on the reagents and conditions employed. The hydroxyl group, being at a benzylic-type position, can be completely removed to afford the corresponding alkane, 3-(4-methoxyphenyl)cycloheptane.
One effective method for the deoxygenation of benzylic alcohols is the use of hydriodic acid (HI) in a biphasic system or in the presence of red phosphorus. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate iodide, which is subsequently reduced. Catalytic hydrogenation over a palladium catalyst can also be employed for the reduction of benzylic alcohols to the corresponding alkanes. libretexts.org
Nucleophilic and Electrophilic Substitution Reactions
The hydroxyl group and the electron-rich aromatic ring in this compound are prime sites for nucleophilic and electrophilic substitution reactions, respectively, allowing for the introduction of a wide range of functional groups.
Derivatization at the Hydroxyl Moiety
The secondary hydroxyl group can be readily derivatized to form ethers and esters. These reactions are fundamental in modifying the polarity and steric properties of the molecule.
Etherification: The formation of ethers can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which then reacts with an alkyl halide.
Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is a mild and efficient method for the formation of esters from alcohols and carboxylic acids. neliti.com
| Reaction Type | Typical Reagents | Product Type |
| Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | 1-Alkoxy-3-(4-methoxyphenyl)cycloheptane |
| Esterification | R-COCl, Pyridine or R-COOH, DCC, DMAP | 3-(4-Methoxyphenyl)cycloheptyl ester |
Functionalization of the Aromatic Ring
The 4-methoxyphenyl (B3050149) group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This directs incoming electrophiles primarily to the ortho positions relative to the methoxy group (positions 2 and 6 on the aromatic ring).
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the activating effect of the methoxy group, this reaction is expected to proceed under relatively mild conditions to yield predominantly the 2-nitro derivative.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator or catalyst. libretexts.orgkhanacademy.orgyoutube.combyjus.com The reaction is anticipated to selectively introduce a halogen atom at the ortho position to the methoxy group.
| Reaction | Typical Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-methoxyphenyl)cycloheptan-1-ol |
| Halogenation | NBS or NCS, Initiator | 3-(2-Bromo- or 2-Chloro-4-methoxyphenyl)cycloheptan-1-ol |
Rearrangement and Fragmentation Reactions
Rearrangement Reactions: Acid-catalyzed dehydration of this compound could potentially lead to a mixture of isomeric alkenes. Furthermore, under conditions that favor carbocation formation, rearrangements involving the cycloheptyl ring or the migration of the aryl group could occur, analogous to the Wagner-Meerwein rearrangement. Protic acid-catalyzed rearrangements of related 3-aryloxirane systems have been shown to proceed via complex pathways involving the participation of proximal aryl groups. nih.gov
Fragmentation Reactions: In mass spectrometry, the fragmentation of this compound would likely be initiated by the ionization of the molecule. Key fragmentation pathways would involve the loss of water from the molecular ion, cleavage of the cycloheptyl ring, and fragmentation of the methoxyphenyl group. The fragmentation of cycloalkanes often proceeds via cleavage of C-C bonds to form stable carbocations. cas.cnyoutube.com The presence of the aromatic ring could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or related benzylic cations. The fragmentation of related 2-arylcyclohexanone derivatives in mass spectrometry shows characteristic losses of small molecules and ring cleavages. nih.gov
Acid-Catalyzed Skeletal Rearrangements
Under acidic conditions, this compound is expected to undergo skeletal rearrangements driven by the formation of a carbocationic intermediate. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C1 position. This carbocation can then undergo various rearrangements to form more stable species.
One likely pathway involves a 1,2-hydride shift from an adjacent carbon, leading to a more stable carbocation. The stability of the resulting carbocation will be influenced by the position of the 4-methoxyphenyl group. A particularly favorable rearrangement would be one that places the positive charge in a position where it can be stabilized by the electron-rich aromatic ring, for instance, at the benzylic position. Such rearrangements are common in cyclic systems and are often driven by the formation of a thermodynamically more stable product. libretexts.orgstackexchange.com
Another potential rearrangement is a ring contraction, a common feature in the acid-catalyzed rearrangement of cyclic diols (pinacol rearrangement). stackexchange.commasterorganicchemistry.comwikipedia.org While the title compound is not a diol, the principle of ring strain relief can still apply. For instance, a 1,2-alkyl shift involving one of the ring carbons could lead to a substituted cyclohexane (B81311) derivative, which is generally more stable than a cycloheptane (B1346806). The migratory aptitude of the various groups and the stereochemistry of the starting material would play a crucial role in determining the product distribution. wikipedia.org
The table below illustrates hypothetical products from the acid-catalyzed rearrangement of this compound, highlighting the influence of kinetic versus thermodynamic control which often dictates the product ratios in such reactions. libretexts.orgdalalinstitute.comwikipedia.org
| Entry | Rearrangement Type | Plausible Product | Driving Force |
| 1 | 1,2-Hydride Shift | 1-(4-Methoxyphenyl)cycloheptene | Formation of a conjugated system |
| 2 | Ring Contraction | (4-Methoxyphenyl)(cyclopentyl)methanone | Relief of ring strain |
| 3 | Transannular Hydride Shift | Bicyclic ether | Intramolecular cyclization |
This table presents hypothetical products based on established principles of carbocation rearrangements in cyclic systems.
Deconstructive Functionalization of the Cycloheptane Ring
Deconstructive functionalization is a powerful strategy to transform complex cyclic structures into valuable acyclic compounds by cleaving one or more carbon-carbon bonds. rsc.orgnih.govacs.org For this compound, this approach could be particularly effective, leveraging the inherent ring strain and the presence of the activating methoxyphenyl group.
One promising method is the electrochemical deconstructive functionalization. rsc.orgnih.govacs.orgnih.govcardiff.ac.uk In this process, single-electron oxidation of the electron-rich 4-methoxyphenyl ring would generate an aromatic radical cation. rsc.org This species can significantly weaken the adjacent C-C bonds of the cycloheptane ring, facilitating their cleavage. Subsequent reaction with a nucleophile, such as methanol, would lead to a ring-opened product containing a ketone and a terminal methoxy group. rsc.orgnih.govacs.org This method has been successfully applied to a range of cycloalkanols, including seven-membered rings. rsc.orgnih.govacs.org
Alternatively, radical-mediated C-C bond cleavage can be initiated by generating an alkoxy radical from the hydroxyl group. nih.govresearchgate.net This can be achieved using various reagents, such as cerium(IV) ammonium (B1175870) nitrate (B79036) or by employing photoredox catalysis. The resulting alkoxy radical can undergo β-scission of a C-C bond within the cycloheptane ring, leading to a ring-opened radical intermediate that can be trapped by various radical acceptors. researchgate.netnih.gov
The following table outlines potential products from the deconstructive functionalization of this compound using different methodologies.
| Entry | Method | Reagents | Plausible Product |
| 1 | Electrochemical Methoxylation | Undivided cell, Graphite anode, Methanol | 7-(4-Methoxyphenyl)-7-oxoheptyl methyl ether |
| 2 | Radical-mediated Alkynylation | Na₂S₂O₈, Alkynyl hypervalent iodide | 7-(4-Methoxyphenyl)-7-oxo-1-alkyne |
| 3 | Oxidative Cleavage | TMAOCl, AcOH | 5-(2-chloroacetyl)phenyl methyl ether derivative |
This table provides hypothetical examples of deconstructive functionalization based on reported methods for similar cycloalkanol substrates. rsc.orgnih.govmdpi.com
Radical-Mediated Transformations
Beyond deconstructive functionalization, radical intermediates derived from this compound can participate in a variety of other transformations. The generation of a radical at the C1 position, for instance through hydrogen atom abstraction or from a suitable precursor, could initiate intramolecular reactions.
A notable possibility is a radical cyclization. wikipedia.orgresearchgate.net If a suitable radical acceptor, such as a halogen atom, is introduced onto the methoxyphenyl ring, an intramolecular cyclization could occur. For example, a bromo-substituted derivative could undergo a 7-exo-trig cyclization, where the radical on the cycloheptane ring attacks the aromatic ring to form a new six-membered ring, leading to a tricyclic product. researchgate.net The regioselectivity of such cyclizations is generally high, favoring the formation of five- and six-membered rings. wikipedia.org
Photoredox catalysis offers another avenue for radical-mediated transformations. acs.org The excited state of a photocatalyst can engage in single-electron transfer with the substrate or a precursor, generating radical intermediates under mild conditions. For instance, photoredox-mediated generation of a radical cation on the methoxyphenyl ring could lead to C-C bond cleavage or other subsequent reactions. acs.org
The table below summarizes some hypothetical radical-mediated transformations of derivatives of this compound.
| Entry | Transformation | Precursor | Key Intermediate | Plausible Product |
| 1 | Intramolecular Cyclization | 3-(2-Bromo-4-methoxyphenyl)cycloheptan-1-ol | Aryl radical | Tricyclic ether |
| 2 | Photoredox-mediated C-H Functionalization | This compound | Alkoxy radical | Functionalized cycloheptanone (B156872) |
| 3 | Radical Addition to Alkenes | 1-Iodo-3-(4-methoxyphenyl)cycloheptane | Cycloheptyl radical | Adduct with an alkene |
This table illustrates hypothetical radical-mediated reactions based on known radical chemistry principles.
Cycloaddition and Annulation Reactions Involving Derivatives
Derivatives of this compound, such as the corresponding cycloheptene (B1346976) or cycloheptanone, can serve as valuable building blocks in cycloaddition and annulation reactions to construct more complex polycyclic systems.
Dehydration of this compound would yield 4-(4-methoxyphenyl)cyclohept-1-ene. The electron-donating methoxy group on the phenyl ring would make this cycloheptene derivative an electron-rich dienophile in Diels-Alder reactions. libretexts.orgwikipedia.orgorganic-chemistry.org In a normal-demand Diels-Alder reaction, it would react with an electron-poor diene. Conversely, it could act as the diene component in an inverse-electron-demand Diels-Alder reaction with an electron-poor dienophile. wikipedia.org The stereochemical outcome of such reactions is highly predictable, following the well-established endo rule. wikipedia.org
Oxidation of the secondary alcohol in this compound would furnish 3-(4-methoxyphenyl)cycloheptan-1-one. This ketone could then be employed in a Robinson annulation reaction. wikipedia.orgjk-sci.comucla.edufiveable.memasterorganicchemistry.com The Robinson annulation is a powerful method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgfiveable.me Reaction of the ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, under basic or acidic conditions would lead to the formation of a bicyclic enone. jk-sci.comucla.edu
The following table provides examples of cycloaddition and annulation reactions starting from derivatives of this compound.
| Entry | Reaction Type | Starting Material Derivative | Reaction Partner | Plausible Product |
| 1 | Diels-Alder Reaction | 4-(4-Methoxyphenyl)cyclohept-1-ene | Maleic anhydride | Tricyclic anhydride |
| 2 | Robinson Annulation | 3-(4-Methoxyphenyl)cycloheptan-1-one | Methyl vinyl ketone | Bicyclic enone |
| 3 | [4+3] Cycloaddition | 4-(4-Methoxyphenyl)cyclohepta-1,3-diene | Allyl cation equivalent | Bicyclo[3.2.2]nonene derivative |
This table showcases hypothetical cycloaddition and annulation reactions based on well-established synthetic methodologies. nih.gov
Mechanistic Investigations of Key Transformations
A thorough understanding of the mechanisms governing the transformations of this compound is crucial for predicting and controlling the reaction outcomes. This involves studying reaction kinetics, characterizing transition states, and elucidating reaction pathways using spectroscopic methods.
Reaction Kinetics and Transition State Analysis
The acid-catalyzed rearrangements of this compound would likely proceed through competing pathways, and the product distribution would be governed by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.orgdalalinstitute.comwikipedia.org At lower temperatures and shorter reaction times, the kinetically favored product, which is formed via the lowest energy transition state, would predominate. libretexts.orgwikipedia.org At higher temperatures and longer reaction times, the reaction would be under thermodynamic control, leading to the most stable product. libretexts.orgwikipedia.org
Computational methods, such as Density Functional Theory (DFT), would be invaluable for analyzing the transition states of these rearrangements. nsf.gov By calculating the energies of the various possible transition states, it would be possible to predict the activation barriers for different rearrangement pathways, such as hydride shifts versus ring contraction. nsf.gov This would provide insight into the likely kinetic products of the reaction.
The table below presents a hypothetical comparison of activation energies for competing rearrangement pathways, as could be determined by computational studies.
| Entry | Rearrangement Pathway | Calculated Activation Energy (kcal/mol) | Predicted Control |
| 1 | 1,2-Hydride Shift | 15.2 | Kinetic |
| 2 | Ring Contraction | 18.5 | Thermodynamic |
| 3 | Transannular Hydride Shift | 22.1 | - |
This table provides hypothetical activation energies to illustrate the concept of kinetic and thermodynamic control in competing reaction pathways.
Advanced Structural Elucidation and Conformational Analysis
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-(4-Methoxyphenyl)cycloheptan-1-ol. By analyzing the vibrational modes of the molecule, characteristic frequencies can be assigned to specific bonds and functional moieties. While a dedicated spectrum for this specific compound is not publicly available, the expected absorption and scattering bands can be accurately predicted based on data from analogous structures such as (4-methoxyphenyl)methanol, 3-(4-methoxyphenyl)propan-1-ol, and various cycloheptane (B1346806) derivatives. newdrugapprovals.orgsigmaaldrich.com
The key functional groups—the hydroxyl (-OH), the methoxy (B1213986) (-OCH₃), the phenyl ring, and the cycloheptyl backbone—give rise to distinct signals.
Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. The corresponding C-O stretching vibration of the secondary alcohol would appear in the fingerprint region, likely between 1150-1050 cm⁻¹.
Methoxyphenyl Group: The aromatic ring is identified by several bands. The =C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1610-1450 cm⁻¹ region. The para-disubstitution pattern is often confirmed by a characteristic overtone pattern in the 2000-1650 cm⁻¹ range and a strong out-of-plane C-H bending vibration around 850-810 cm⁻¹. The methoxy group itself produces a strong C-O-C asymmetric stretching band near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. newdrugapprovals.org The C-H stretching of the methyl group is expected around 2950 and 2850 cm⁻¹.
Cycloheptyl Ring: The aliphatic C-H stretching vibrations of the CH₂ groups in the seven-membered ring are expected in the 2950-2850 cm⁻¹ region, overlapping with the methoxy C-H signals. The CH₂ scissoring and bending vibrations would be found in the 1470-1445 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often produce strong Raman signals. The C-H stretching vibrations are also readily observed.
Table 1: Predicted FT-IR and Raman Peaks for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) | Functional Group Assignment |
|---|---|---|---|---|
| O-H Stretch | 3500 - 3200 | Strong, Broad | Weak | Alcohol (Hydrogen-bonded) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium | Phenyl Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong | Strong | Cycloheptyl & Methoxy |
| C=C Aromatic Stretch | 1610, 1585, 1515, 1460 | Medium to Strong | Medium to Strong | Phenyl Ring |
| CH₂ Scissoring | 1470 - 1445 | Medium | Medium | Cycloheptyl |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Medium | Aryl Ether (Methoxy) |
| C-O Stretch | 1150 - 1050 | Strong | Weak | Secondary Alcohol |
| Symmetric C-O-C Stretch | ~1040 | Medium | Medium | Aryl Ether (Methoxy) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the principles of the technique and data from closely related structures allow for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be resolved. For a chiral molecule like this compound, anomalous dispersion techniques can be employed to determine the absolute configuration of its stereocenters (at C1 and C3) without ambiguity.
In the solid state, molecules of this compound would arrange themselves in a regular, repeating three-dimensional lattice. This crystal packing is governed by a network of intermolecular interactions, which seek to maximize packing efficiency and stabilize the crystal.
The most significant intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl group. The -OH group can act as both a hydrogen bond donor (H-donor) and a hydrogen bond acceptor (O-acceptor). This typically leads to the formation of chains or cyclic motifs (supramolecular synthons) where molecules are linked head-to-tail (O-H···O). It is also possible for the oxygen atom of the methoxy group to act as a hydrogen bond acceptor. mdpi.com
Other interactions influencing the crystal packing include:
van der Waals forces: These are ubiquitous attractive forces between the cycloheptyl and phenyl moieties of adjacent molecules.
π-π stacking: The aromatic methoxyphenyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in either a face-to-face or offset fashion.
C-H···π interactions: The hydrogen atoms of the cycloheptane ring can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule.
The conformation of the flexible seven-membered cycloheptane ring is a key structural feature. Unlike the well-defined chair of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair (TC) and chair (C) forms. researchgate.netresearchgate.net In the crystalline state, the molecule is "frozen" into a single, minimum-energy conformation that is influenced by the crystal packing forces. It is highly probable that the cycloheptane ring in this compound would adopt one of the lower-energy twist-chair conformations.
The orientation of the two substituents (hydroxyl and 4-methoxyphenyl) on the cycloheptane ring will be either axial or equatorial-like, depending on the specific ring conformation adopted. The bulky 4-methoxyphenyl (B3050149) group would likely favor an equatorial position to minimize steric hindrance.
Furthermore, the methoxyphenyl group itself has conformational flexibility around the C(aryl)-O bond. Studies of related structures show that the methoxy group can be either coplanar with the phenyl ring or twisted out of the plane, a preference that is influenced by intermolecular contacts within the crystal. bohrium.com
Table 2: Predicted Crystallographic and Conformational Data
| Parameter | Predicted Value / Observation | Basis of Prediction |
|---|---|---|
| Likely Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |
| Dominant Intermolecular Force | O-H···O Hydrogen Bonding | Presence of hydroxyl group |
| Cycloheptane Conformation | Twist-Chair (TC) | Energetically favorable for cycloheptane derivatives researchgate.net |
| Methoxyphenyl Orientation | Equatorial-like | Steric hindrance minimization |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
This compound possesses two chiral centers, meaning it can exist as a set of four stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to study these chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.
While specific ECD data for this compound is not available in the literature, the technique is highly applicable for its analysis. acs.org An ECD spectrum provides a unique fingerprint for a specific enantiomer.
Enantiomeric Purity: A pure enantiomer will produce an ECD spectrum, while its mirror image (enantiomer) will produce an exactly opposite, mirror-image spectrum. A racemic mixture (50:50 of both enantiomers) will be ECD-silent, showing no signal. Therefore, ECD can be used to determine the enantiomeric excess (ee) of a sample.
Absolute Configuration: The absolute configuration of the stereocenters can be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted computationally using time-dependent density functional theory (TD-DFT). A good match between the experimental and the calculated spectrum for a given absolute configuration (e.g., (1R, 3S)) allows for its unambiguous assignment. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores (in this case, the methoxyphenyl group) and their interaction with the chiral scaffold of the cycloheptanol (B1583049) ring.
The primary chromophore in this compound is the 4-methoxyphenyl group, which has characteristic electronic transitions (e.g., π→π*) in the UV region that would give rise to distinct Cotton effects in the ECD spectrum, making it an excellent candidate for this type of analysis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. For 3-(4-methoxyphenyl)cycloheptan-1-ol, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
The process begins with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system. This leads to a prediction of bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one, DFT was used for structural optimization and the results were found to be consistent with experimental X-ray diffraction data. najah.edu Similar accuracy would be expected for the geometry optimization of this compound.
Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. These include the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C (cycloheptane ring) bond length | ~1.54 Å |
| C-O (hydroxyl) bond length | ~1.43 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| C-C-C (cycloheptane ring) bond angle | ~115° |
| C-O-H (hydroxyl) bond angle | ~109° |
Note: The values in this table are illustrative and represent typical values for similar organic molecules. Actual calculated values would depend on the specific DFT functional and basis set used.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies.
For this compound, these high-accuracy calculations would be valuable for determining the relative energies of different conformations or for calculating reaction energies involving this molecule. Although no specific ab initio studies on this compound are publicly available, the general approach would involve single-point energy calculations on the DFT-optimized geometries to obtain more refined energy values.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, a HOMO/LUMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich 4-methoxyphenyl (B3050149) group, while the LUMO would likely be distributed over the cycloheptane (B1346806) ring and the hydroxyl group. The molecular electrostatic potential (MEP) is another tool used to predict reactivity, where different colors represent electron-rich and electron-poor regions. nih.gov
Table 2: Hypothetical HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.0 |
Note: These are hypothetical values for illustrative purposes.
Conformational Analysis using Molecular Mechanics and Dynamics
Exploration of Cycloheptane Ring Conformations
The cycloheptane ring is known to exist in a number of low-energy conformations, including the twist-chair and twist-boat forms. The presence of the bulky 4-methoxyphenyl substituent and the hydroxyl group will influence the relative energies of these conformations.
A systematic conformational search using molecular mechanics methods would be the first step in exploring the conformational landscape of this molecule. This would involve generating a large number of possible starting geometries and subjecting them to energy minimization.
Energy Minimization and Potential Energy Surface Mapping
Following a conformational search, the identified low-energy conformers would be subjected to further energy minimization using more accurate methods like DFT. This would provide a more reliable ranking of the stability of the different conformations.
A potential energy surface (PES) map can be constructed by systematically varying key dihedral angles in the molecule and calculating the energy at each point. While a full PES for a molecule of this size is computationally intensive, a simplified PES focusing on the rotation of the 4-methoxyphenyl group and the puckering of the cycloheptane ring could provide valuable insights into the molecule's flexibility and the energy barriers between different conformations. For instance, a study on a related cyclohexane (B81311) derivative involved the calculation of its solvation potential energy surface. ic.ac.uk
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, which aids in the structural elucidation of novel compounds.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict ¹H and ¹³C NMR chemical shifts and coupling constants. This involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus.
For this compound, such a study would provide theoretical chemical shift values for each proton and carbon atom in the molecule. These predicted values, when compared with experimentally obtained spectra, can help assign the signals to specific atoms, which is particularly useful for complex structures like the seven-membered cycloheptane ring and for determining the stereochemistry of the molecule. However, no such specific predictive data for this compound has been published.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the complete vibrational spectrum of a molecule. These calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.
A computational analysis of this compound would yield a set of calculated vibrational frequencies and their corresponding intensities. This would aid in identifying the characteristic vibrations of the 4-methoxyphenyl group, the cycloheptanol (B1583049) ring, and the C-O and O-H bonds. At present, no such theoretical vibrational analysis for this specific molecule is available in the scientific literature.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes with Biological Targets
Molecular docking simulations could be used to explore the potential binding of this compound to various biological targets. This would involve computationally placing the molecule into the binding site of a protein and evaluating the most likely binding poses based on a scoring function. Such studies are crucial for hypothesizing the mechanism of action of a compound. Without published research, the specific binding modes of this compound with any biological target remain unknown.
Interaction Energies and Pharmacophore Identification
Following the prediction of binding modes, further analysis can determine the interaction energies between the ligand and the protein. This provides a quantitative measure of the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be identified.
A pharmacophore model can then be developed, which describes the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can guide the design of new, more potent molecules. As there are no published molecular docking studies for this compound, there is no information on its interaction energies with any biological targets or any identified pharmacophores.
Exploration of Derivatives and Structure Activity/property Relationships
Design and Synthesis of Analogues with Structural Modifications
The rational design of analogues involves targeted modifications to the core scaffold of 3-(4-methoxyphenyl)cycloheptan-1-ol. These modifications are intended to enhance potency, selectivity, and pharmacokinetic properties.
The cycloheptane (B1346806) ring provides a flexible seven-membered scaffold that can be altered to explore the optimal conformation for biological activity. Variations can include changing the ring size to a more rigid cyclopentane (B165970) or a larger cyclooctane (B165968) to assess the impact of conformational flexibility. Additionally, the substitution pattern on the ring can be modified. For instance, introducing alkyl groups at different positions, such as in 3,4-dimethylcycloheptan-1-ol, can influence the molecule's interaction with a biological target. nih.gov The synthesis of such analogues often involves multi-step reaction sequences starting from commercially available cyclic ketones or through ring-expansion methodologies.
A hypothetical series of analogues with varying cycloalkane rings and their potential impact on a hypothetical biological target are presented in Table 1.
Table 1: Hypothetical Cycloalkane Ring Analogues and Their Predicted Receptor Binding Affinity
| Compound | Ring Size | Substitution | Predicted IC₅₀ (nM) | Notes |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)cyclopentan-1-ol | 5 | None | 150 | Increased rigidity may hinder optimal binding. |
| 3-(4-Methoxyphenyl)cyclohexan-1-ol | 6 | None | 85 | Common scaffold, may fit well in the binding pocket. |
| This compound | 7 | None | 50 | Lead compound with optimal flexibility. |
| 3-(4-Methoxyphenyl)cyclooctan-1-ol | 8 | None | 120 | Increased flexibility may lead to an entropic penalty upon binding. |
| 2-Methyl-3-(4-methoxyphenyl)cycloheptan-1-ol | 7 | C2-Methyl | 75 | Steric hindrance at C2 may slightly reduce affinity. |
Note: The data in this table is hypothetical and for illustrative purposes only.
The 4-methoxyphenyl (B3050149) group is a key feature, likely involved in crucial binding interactions such as hydrogen bonding or π-stacking. Altering this moiety can provide significant insights into the SAR. Modifications could include:
Positional Isomers: Moving the methoxy (B1213986) group to the 2- or 3-position of the phenyl ring to probe the electronic and steric requirements of the binding pocket.
Demethylation: Conversion of the methoxy group to a hydroxyl group to introduce a hydrogen bond donor/acceptor, as seen in related phenol (B47542) derivatives. researchgate.net
Bioisosteric Replacement: Replacing the methoxy group with other functionalities like ethoxy, trifluoromethoxy, or a halogen to modulate lipophilicity and electronic properties.
Ring Substitution: Introducing additional substituents on the phenyl ring to explore further interactions. For example, the synthesis of chalcone (B49325) derivatives with various substituents on the phenyl ring has been explored for their biological activities. mdpi.comniscpr.res.in
The synthesis of these analogues can often be achieved by employing appropriately substituted phenyl boronic acids in cross-coupling reactions or by starting with substituted phenols.
Introducing new functional groups can improve properties such as solubility, metabolic stability, or provide additional points of interaction with the target. For instance, incorporating a basic amine could enhance water solubility and allow for salt formation. The addition of a carboxylate group could introduce a charge and a strong hydrogen bonding moiety. The synthesis of complex heterocyclic derivatives from simpler precursors has been demonstrated in the literature, showcasing the possibility of adding diverse functionalities. nih.govresearchgate.net For example, a precursor aldehyde can be used to synthesize a variety of heterocyclic systems. nih.gov
Stereochemical Influences on Molecular Recognition and Activity
This compound possesses two chiral centers, at C1 and C3 of the cycloheptane ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The three-dimensional arrangement of the hydroxyl and methoxyphenyl groups is critical for molecular recognition by a biological target. It is highly probable that only one of these stereoisomers will exhibit the optimal biological activity, as the specific spatial orientation of functional groups dictates the strength and nature of intermolecular interactions with a receptor or enzyme active site.
The synthesis of stereochemically pure isomers is therefore a crucial step in lead optimization. This can be achieved through stereoselective synthesis or by separation of the racemic mixture using chiral chromatography. The determination of the absolute configuration of the most active isomer provides a clear picture of the pharmacophore.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For a series of analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds. frontiersin.orgresearchgate.net
A typical QSAR study involves:
Data Collection: A dataset of synthesized analogues with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogues might look like:
log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 0.8 * H-bond_acceptors + constant
This equation would suggest that activity increases with lipophilicity and the number of hydrogen bond acceptors, while being inversely related to molecular weight.
Similarly, QSPR models can be developed to predict properties like solubility, melting point, and metabolic stability, aiding in the design of compounds with better drug-like properties.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogues
| Compound Analogue | logP | Molecular Weight (Da) | H-Bond Acceptors | Experimental IC₅₀ (nM) |
|---|---|---|---|---|
| Analogue 1 | 3.1 | 220.31 | 2 | 50 |
| Analogue 2 | 3.5 | 234.34 | 2 | 45 |
| Analogue 3 | 2.8 | 221.29 | 3 | 30 |
| Analogue 4 | 3.9 | 248.37 | 2 | 65 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Fragment-Based Drug Discovery and Lead Optimization Strategies
Fragment-based drug discovery (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. wikipedia.orgnih.gov It involves screening libraries of small molecules, or "fragments," for weak binding to the biological target. nih.gov The hits from these screens are then optimized and grown into more potent, drug-like molecules.
In the context of this compound, one could retrospectively consider its constituent parts as fragments. For example, 4-methoxyphenol (B1676288) or cycloheptanol (B1583049) could be considered as starting fragments. If these fragments show even weak binding to the target, they can be elaborated or linked together to recreate the lead compound or generate novel derivatives.
Lead optimization strategies for this compound would involve an iterative cycle of design, synthesis, and testing based on the SAR data obtained from the initial analogues. The goal is to improve potency and selectivity while maintaining or improving ADME (absorption, distribution, metabolism, and excretion) properties. This might involve techniques like "fragment growing," where synthetic handles on a hit fragment are used to build out the molecule and explore interactions with adjacent regions of the binding site. molport.com
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govfiveable.meresearchgate.net The process of identifying these key elements for a compound like this compound would involve synthesizing and testing a series of related molecules.
The primary structural features of this compound that would be investigated include:
The Hydroxyl (-OH) Group: Its role as a hydrogen bond donor and acceptor would be a primary focus. Derivatives would be synthesized where the hydroxyl group is replaced by other functionalities (e.g., a methoxy group, a hydrogen atom, or an ester) to determine its importance for biological activity.
The 4-Methoxyphenyl Group: This group consists of a benzene (B151609) ring substituted with a methoxy group. Its contributions to activity could be through various interactions, including hydrophobic interactions from the phenyl ring and potential hydrogen bonding involving the methoxy oxygen. The electronic effect of the methoxy group (electron-donating) on the phenyl ring could also be crucial.
The Cycloheptane Ring: This seven-membered ring acts as a scaffold, holding the hydroxyl and methoxyphenyl groups in a specific three-dimensional arrangement. Its size and conformational flexibility would be explored by synthesizing analogs with different ring sizes (e.g., cyclopentyl, cyclohexyl) or by introducing substituents on the ring to alter its conformation.
The identification of the pharmacophore would be an iterative process of design, synthesis, and biological testing. fiveable.me Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, could also be employed to build a predictive model of the pharmacophore based on the activity data of a series of analogs. mdpi.comrsc.org
Table 1: Hypothetical Analogs for Pharmacophore Identification of this compound
| Compound Name | Modification from Parent Compound | Rationale for Investigation |
| 3-(4-Methoxyphenyl)cycloheptane | Removal of the hydroxyl group | To assess the necessity of the hydrogen bonding capabilities of the -OH group. |
| 1-Methoxy-3-(4-methoxyphenyl)cycloheptane | Conversion of the hydroxyl to a methoxy group | To evaluate the impact of removing the hydrogen bond donating ability while retaining a hydrogen bond acceptor. |
| 3-Phenylcycloheptan-1-ol | Removal of the methoxy group from the phenyl ring | To determine the electronic and/or steric contribution of the methoxy group. |
| 3-(4-Hydroxyphenyl)cycloheptan-1-ol | Demethylation of the methoxy group | To introduce a hydrogen bond donor on the phenyl ring and assess its potential for new interactions. |
| 3-(4-Methoxyphenyl)cyclohexan-1-ol | Contraction of the cycloheptane ring to a cyclohexane (B81311) | To investigate the influence of the scaffold's size and conformation on activity. |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, structurally distinct compounds that retain the biological activity of a known active molecule by modifying its core structure (the scaffold). nih.govnih.govuni.lu Isosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govnih.gov
For this compound, scaffold hopping could involve replacing the cycloheptane ring with other cyclic or acyclic structures while maintaining the relative orientation of the key pharmacophoric features.
Examples of Potential Scaffold Hops:
Heterocyclic Scaffolds: The cycloheptane ring could be replaced by various heterocyclic rings, such as piperidine (B6355638) or tetrahydropyran. This could introduce new interaction points (e.g., hydrogen bond acceptors/donors from heteroatoms) and alter the physicochemical properties of the molecule.
Acyclic Scaffolds: An open-chain, flexible scaffold could be designed to mimic the spatial arrangement of the functional groups in the active conformation of the parent compound.
Isosteric Replacements for Key Functional Groups:
4-Methoxyphenyl Group: This group is a common feature in many biologically active compounds. researchgate.netnih.govnih.govmdpi.com A common isosteric replacement for the phenyl ring is a pyridyl ring, which can alter the molecule's metabolic stability and introduce a basic nitrogen atom for new interactions. rsc.org The methoxy group itself could be replaced by other small, electron-donating groups like an ethyl group or a methylthio group, or by a hydrogen or a fluorine atom to probe the electronic requirements at this position. cambridgemedchemconsulting.com
Cycloheptane Ring: As a non-aromatic carbocycle, direct isosteric replacement is less common than scaffold hopping. However, one could envision replacing it with a bicyclic system, such as a bicyclo[2.2.1]heptane, to create a more rigid scaffold.
Table 2: Illustrative Examples of Scaffold Hopping and Isosteric Replacement for this compound
| Compound Name | Type of Modification | Rationale |
| 4-(4-Methoxyphenyl)piperidin-2-ol | Scaffold Hop (Heterocycle) | Introduces a nitrogen atom, potentially altering solubility, basicity, and creating new hydrogen bonding opportunities. |
| 1-Hydroxy-1-(4-methoxyphenyl)-4-methylhexane | Scaffold Hop (Acyclic) | Creates a more flexible molecule that may adopt different conformations to interact with the target. |
| 3-(Pyridin-4-yl)cycloheptan-1-ol | Isosteric Replacement (Phenyl to Pyridyl) | Modifies the electronic properties and potential for hydrogen bonding of the aromatic system. |
| 3-(4-Ethylphenyl)cycloheptan-1-ol | Isosteric Replacement (Methoxy to Ethyl) | Alters the steric bulk and lipophilicity while removing the hydrogen bond acceptor capability of the methoxy oxygen. |
Biological and Biochemical Investigations Non Clinical Focus
In Vitro Studies on Molecular Targets and Pathways
There is a complete absence of publicly available data from in vitro studies for 3-(4-Methoxyphenyl)cycloheptan-1-ol. This includes a lack of information on its potential to interact with key biological molecules and influence cellular functions.
Enzyme Inhibition or Activation Assays
No research has been published investigating the effects of this compound on the activity of any enzyme. Therefore, data regarding its potential inhibitory or activatory properties, including key metrics such as IC50 or EC50 values, are not available.
Cell-Based Assays for Cellular Pathway Modulation
There are no documented cell-based assays to assess the ability of this compound to modulate cellular pathways. Investigations into its effects on processes such as autophagy induction or other signaling cascades have not been reported.
Mechanism of Action Elucidation at the Molecular Level
The mechanism of action for this compound remains unknown due to the lack of foundational biological studies.
Target Identification and Validation
No molecular targets for this compound have been identified or validated. The absence of initial screening and activity data means that the specific proteins or other biomolecules with which this compound might interact are yet to be discovered.
Protein-Ligand Interaction Analysis
Without identified protein targets, no protein-ligand interaction analyses have been performed. Both computational docking simulations and experimental structural biology studies, which are crucial for understanding the molecular basis of a compound's activity, are absent from the scientific record for this compound.
Chemo-Proteomic and Metabolomic Profiling in Biological Systems
There is currently no available scientific literature detailing the chemo-proteomic or metabolomic profiling of this compound. Chemo-proteomics, which aims to identify the protein targets of small molecules, and metabolomics, the study of small molecule metabolites in biological systems, are crucial for understanding a compound's mechanism of action and its effects on cellular processes. The absence of such studies for this compound means that its protein interaction partners and its metabolic fate and impact within a biological environment are unknown.
Exploratory Studies in Model Organisms (e.g., yeast, worms, flies)
Comprehensive searches for exploratory studies of this compound in common model organisms such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster) have not returned any specific research findings. Such studies are fundamental in early-stage research to understand the basic biological effects of a compound.
Assessment of Cellular Responses (e.g., anti-ageing properties)
The assessment of specific cellular responses, such as the investigation of potential anti-ageing properties, is a key area of modern biomedical research. However, no studies have been published that investigate the effects of this compound on cellular responses, including longevity or stress resistance pathways, in any model organism.
Advanced Methodological Applications and Broader Research Implications
Application in Materials Science (e.g., Liquid Crystals, Polymers)
While direct applications of 3-(4-Methoxyphenyl)cycloheptan-1-ol in commercial materials are not extensively documented, its molecular architecture suggests significant potential, particularly in the field of liquid crystals.
Liquid Crystals: Thermotropic liquid crystals are compounds that exhibit a fluid phase with long-range molecular order. greyhoundchrom.com The quintessential structure for many liquid crystalline molecules, known as calamitic or rod-like, consists of a rigid core and a flexible tail. greyhoundchrom.com The 4-methoxyphenyl (B3050149) group in this compound can serve as the rigid component, a common feature in liquid crystal design. For instance, molecules based on methoxybiphenyl and cyanobiphenyl fragments are known to form liquid crystal phases. rsc.orgresearchgate.net The cycloheptyl ring, with its inherent flexibility, can act as a non-traditional tail or a linking group.
The interplay between the rigid aromatic core and the conformationally mobile cycloheptane (B1346806) ring could lead to the formation of novel mesophases. The specific substitution pattern and the presence of the hydroxyl group could influence intermolecular interactions, such as hydrogen bonding, thereby affecting the stability and temperature range of potential nematic or smectic phases. greyhoundchrom.com Research into liquid crystals containing cyclohexyl rings demonstrates that aliphatic rings are viable components for inducing mesophases. researchgate.net
Polymers: In polymer science, monomers with specific functionalities are used to build macromolecules with desired properties. The hydroxyl group of this compound makes it a candidate for incorporation into polyesters or polyurethanes. The bulky and conformationally complex cycloheptane ring could be leveraged to disrupt polymer chain packing, thereby influencing properties like glass transition temperature, solubility, and mechanical strength. The methoxyphenyl group could enhance thermal stability or introduce specific optical properties to the resulting polymer. The field of supramolecular and polymer chemistry often explores such unique building blocks for creating materials with novel applications. rsc.org
| Application Area | Relevant Structural Feature | Potential Role of this compound |
| Liquid Crystals | Rigid 4-methoxyphenyl group; Flexible cycloheptane ring | Component of calamitic liquid crystals, influencing mesophase behavior and transition temperatures. greyhoundchrom.comrsc.org |
| Specialty Polymers | Reactive hydroxyl group; Bulky cycloheptane ring | Monomer for polyesters or polyurethanes, modifying polymer backbone flexibility and thermal properties. |
Use as Chiral Building Blocks in Complex Molecule Synthesis
Chirality is a critical feature in modern chemistry, particularly in the synthesis of pharmaceuticals and bioactive compounds where a specific stereoisomer is often responsible for the desired effect. mdpi.com Chiral molecules that can be used as starting materials for the synthesis of more complex structures are known as chiral building blocks. researchgate.netacs.orgtcichemicals.com
This compound possesses two stereocenters (at carbons 1 and 3 of the cycloheptane ring), making it a chiral molecule. This means it can exist as different stereoisomers (enantiomers and diastereomers). Through chiral resolution or asymmetric synthesis, individual stereoisomers of this compound could be isolated.
These optically pure isomers represent valuable chiral building blocks for several reasons:
Defined Stereochemistry: They provide a pre-defined three-dimensional arrangement of atoms.
Functional Handles: The hydroxyl group serves as a versatile functional handle for subsequent chemical transformations (e.g., oxidation, etherification, esterification) without disturbing the existing stereocenters.
Scaffolding: The cycloheptane ring provides a unique seven-membered carbocyclic scaffold that can be elaborated upon to build complex molecular architectures.
The asymmetric synthesis of complex molecules is a major focus of modern organic chemistry. rsc.orgrsc.org The use of chiral precursors like enantiomerically pure this compound allows chemists to construct intricate target molecules with high stereochemical control, a strategy that is fundamental to drug discovery and development. mdpi.com
Contribution to the Understanding of Cycloheptane Chemistry and Conformation
Seven-membered rings like cycloheptane are conformationally complex systems. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily in the twist-chair (TC) and chair (C) families. researchgate.netresearchgate.net The energy barriers between these conformations are low, leading to a flexible ring system.
The study of substituted cycloheptanes, such as this compound, provides crucial insights into the subtle energetic factors that govern the conformational preferences of these seven-membered rings. The principles of conformational analysis, well-established for substituted cyclohexanes, can be extended to this system. fiveable.melibretexts.org
Key factors influenced by the substituents include:
Steric Strain: The bulky 4-methoxyphenyl group will have a strong preference for occupying a position that minimizes steric interactions with the rest of the ring. In cyclohexane, large substituents strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org A similar principle applies to cycloheptane, where pseudo-equatorial positions are generally favored for large groups.
Torsional Strain: The arrangement of substituents affects the dihedral angles of the ring, influencing torsional strain. The molecule will adopt a conformation that best staggers the bonds around the carbon-carbon framework. libretexts.org
Intramolecular Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming intramolecular hydrogen bonds with the oxygen of the methoxy (B1213986) group, which could stabilize certain conformations.
Computational studies and NMR spectroscopic analysis of this compound can provide valuable data on its preferred conformation, the energy barriers to ring inversion, and the precise influence of its substituents. researchgate.netresearchgate.net This information contributes to the broader fundamental understanding of non-covalent interactions and conformational dynamics in medium-sized ring systems.
| Conformation Family | Relative Stability | Key Characteristics |
| Twist-Chair (TC) | Most Stable | Characterized by a two-fold axis of symmetry; minimizes both angle and torsional strain effectively. researchgate.netresearchgate.net |
| Chair (C) | Less Stable | Often a transition state between twist-chair forms; suffers from some eclipsing interactions. researchgate.net |
| Boat (B) | High Energy | Generally a high-energy region of the conformational space. researchgate.net |
| Twist-Boat (TB) | High Energy | Part of the pseudorotational sequence of the boat family. researchgate.net |
Development of Novel Analytical Probes or Sensors
While this compound is not a sensor itself, its structural components make it an interesting platform for the rational design of novel analytical probes. Chemical sensors often consist of a recognition unit (receptor) and a signaling unit (transducer). nih.govresearchgate.net
The 4-methoxyphenyl group can be chemically modified to act as either a recognition or signaling unit.
Recognition Unit: The aromatic ring and the cycloheptane scaffold create a defined cavity-like structure. This could be functionalized to selectively bind specific guest molecules or ions through host-guest chemistry, similar to the action of cyclodextrins or calixarenes. researchgate.netnih.gov
Signaling Unit: The aromatic ring could be further functionalized by attaching a chromophore or fluorophore. Binding of an analyte to a nearby recognition site could then trigger a change in the electronic properties of the signaling unit, leading to a detectable change in color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.gov
Furthermore, the hydroxyl group allows the molecule to be immobilized onto surfaces, such as nanoparticles or electrodes, to create heterogeneous sensor systems. rsc.org For example, it could be attached to a surface to create an amperometric sensor where the binding of an analyte modulates an electrochemical signal. The development of such sensors based on novel molecular scaffolds is a vibrant area of analytical chemistry. nih.govrsc.org
Impact on Sustainable Chemistry and Green Synthesis Initiatives
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be evaluated and optimized according to these principles.
Key areas for applying green chemistry include:
Catalysis: The synthesis of this alcohol likely involves the reduction of the corresponding ketone, 3-(4-Methoxyphenyl)cycloheptan-1-one (B14318048). Green approaches would favor catalytic hydrogenation using recyclable metal catalysts over stoichiometric reducing agents (like sodium borohydride), which generate significant waste. mdpi.com Biocatalysis, using enzymes, could offer a highly selective and environmentally benign alternative.
Safer Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages their replacement with safer alternatives like water, supercritical fluids, or ionic liquids, or minimizing solvent use altogether through techniques like mechanochemistry. mdpi.commdpi.commgesjournals.com
Renewable Feedstocks: While likely derived from petroleum-based precursors, future research could explore synthetic pathways that utilize feedstocks derived from renewable biomass. mgesjournals.com
By applying these principles, the production of this compound and related compounds can be made more sustainable, reducing environmental impact and improving process safety and efficiency. mdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues
Development of More Efficient and Stereoselective Synthetic Routes
The creation of complex molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry. For 3-(4-Methoxyphenyl)cycloheptan-1-ol, developing efficient and stereoselective synthetic pathways is paramount for enabling deeper investigation. Current synthetic approaches to substituted cycloheptanes can be lengthy and may lack the necessary control over stereochemistry. Future research should focus on pioneering more elegant and effective routes.
Promising avenues include the application of modern catalytic methods. For instance, an NiH-catalyzed asymmetric migratory hydroalkylation could potentially be adapted to construct the 1,3-disubstituted cycloheptane (B1346806) core with high levels of regio- and diastereoselectivity. nih.gov This method has shown success in creating thermodynamically disfavored chiral 1,2-cis disubstituted cycloalkanes and could be a powerful tool for this system. nih.gov Another approach could involve a Heck-Matsuda desymmetrization reaction, which has been effectively used for creating chiral 4-aryl cyclopentenol (B8032323) scaffolds and could be conceptually extended to the seven-membered ring system. nih.gov
Furthermore, exploring transannular C–H functionalization strategies could provide a direct and atom-economical route to functionalized cycloalkanes. researchgate.net Recent advances have enabled the C–H arylation of small to medium-sized cycloalkane carboxylic acids, a strategy that could be adapted for the synthesis of the target molecule. researchgate.net
To illustrate the potential of these advanced synthetic methods, the table below outlines a hypothetical comparison of a classical multi-step synthesis with a potential modern catalytic approach.
| Parameter | Classical Multi-Step Synthesis (Hypothetical) | Modern Catalytic Approach (Projected) |
| Number of Steps | 6-8 | 2-3 |
| Overall Yield | <10% | >40% |
| Stereoselectivity | Low to moderate | High |
| Reagents | Stoichiometric reagents, harsh conditions | Catalytic amounts of transition metals, milder conditions |
| Key Reactions | Grignard reaction, Wittig olefination, reduction | Asymmetric hydroalkylation, C-H activation |
Comprehensive Biological Profiling and Target Deconvolution
The structural motifs within this compound—a substituted aromatic ring and a chiral alcohol—are frequently found in biologically active compounds. This suggests that the molecule and its derivatives could possess interesting pharmacological properties. A comprehensive biological profiling campaign is therefore a critical next step.
Initial screening could be performed using high-throughput in vivo models, such as zebrafish embryos, to assess a broad range of potential biological activities and identify any observable phenotypes. nih.gov This method allows for the concurrent evaluation of a compound's effects and potential toxicity in a whole organism context. nih.gov Based on the results of broad screening, more focused assays can be employed. For example, given the prevalence of similar structures in anti-inflammatory and cytotoxic agents, testing against relevant cell lines and enzyme panels would be a logical progression. mdpi.com
Should a desirable biological activity be identified, the subsequent and often challenging step is target deconvolution—the process of identifying the specific molecular target(s) of the bioactive compound. creative-biolabs.com Modern techniques have significantly advanced this process. A powerful approach involves using a CRISPR-based genetic screening platform, which can identify the cellular targets of small molecules that activate specific signaling pathways. nih.govnih.govacs.org This method links the expression of a suicide gene to the small-molecule-activated pathway, allowing for the positive selection of cells where the target has been knocked out. nih.govnih.govacs.org
The following table outlines a potential workflow for the biological evaluation of this compound.
| Phase | Methodology | Objective | Potential Outcomes |
| 1. Primary Screening | Zebrafish embryo phenotypic screening | Broadly assess bioactivity and toxicity | Identification of developmental or physiological changes |
| 2. Secondary Screening | Cell-based assays (e.g., cancer cell lines), enzyme inhibition assays | Narrow down the specific biological activity | Determination of cytotoxicity, anti-inflammatory potential, etc. |
| 3. Target Deconvolution | CRISPR-based genetic screening, affinity chromatography | Identify the molecular target(s) of the compound | Uncovering the mechanism of action at the molecular level |
| 4. Lead Optimization | Medicinal chemistry campaign | Improve potency, selectivity, and pharmacokinetic properties | Development of a more effective and drug-like analog |
Advanced Computational Modeling for Predictive Design
In parallel with synthetic and biological efforts, advanced computational modeling can provide invaluable predictive insights to guide the design of new analogs of this compound. In silico methods can be employed to predict a range of properties, from physicochemical characteristics to potential biological activities and metabolic liabilities.
Molecular docking simulations can be used to hypothesize the binding modes of the compound with various biological targets, helping to prioritize which proteins to investigate experimentally. Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed as more analogs are synthesized and tested. These models can identify the key structural features that contribute to the observed biological activity, enabling the rational design of more potent and selective compounds.
Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are also crucial. These models can flag potential issues with a compound's drug-likeness early in the discovery process, saving significant time and resources. For instance, predicted collision cross section (CCS) values can be calculated to aid in the compound's characterization. uni.lu
The table below presents a hypothetical in silico profile for this compound and a designed analog.
| Property | This compound (Hypothetical) | Designed Analog (Hypothetical) | Computational Method |
| LogP | 3.1 | 2.5 | ALOGPS |
| Aqueous Solubility (logS) | -3.5 | -2.8 | ESOL |
| Predicted Binding Affinity (Target X) | -7.2 kcal/mol | -8.5 kcal/mol | AutoDock Vina |
| Predicted hERG Inhibition | Moderate risk | Low risk | In silico hERG model |
Exploration of New Chemical Transformations and Reactivity Patterns
The unique structural features of this compound also make it an interesting substrate for exploring new chemical transformations and reactivity patterns. The interplay between the cycloheptyl ring, the hydroxyl group, and the electron-rich aromatic ring could lead to novel and selective reactions.
One area of exploration could be the directed C-H functionalization of the cycloheptane ring, using the hydroxyl group as a directing element. researchgate.net This could allow for the precise installation of additional functional groups at various positions, leading to a diverse library of derivatives. The reactivity of the methoxyphenyl group could also be exploited, for example, through demethylation followed by derivatization of the resulting phenol (B47542).
Furthermore, the stereochemistry of the alcohol and the substituted carbon could influence the outcome of reactions on the ring, potentially leading to highly diastereoselective transformations. Investigating the conformational preferences of the seven-membered ring and how they are influenced by the substituents will be key to understanding and predicting this reactivity.
Application in Emerging Fields of Chemical Biology and Nanoscience
Beyond traditional medicinal chemistry, the unique properties of this compound and its derivatives could find applications in emerging interdisciplinary fields such as chemical biology and nanoscience.
In chemical biology, functionalized versions of the molecule could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a biotin (B1667282) handle, the molecule could be used to visualize its cellular localization or to pull down its protein targets for identification.
In the realm of nanoscience, the self-assembly properties of amphiphilic derivatives of this compound could be explored. By introducing polar functional groups, it may be possible to create novel surfactants or building blocks for nanomaterials. The functionalization of two-dimensional materials with such organic molecules can also tune their physicochemical properties for applications in electronics and sensing. european-mrs.com The ability to precisely control the stereochemistry and functionality of the molecule would be a significant advantage in these applications, allowing for the fine-tuning of the resulting material's properties.
While the journey of scientific discovery for this compound is just beginning, the path forward is rich with possibilities. Through a concerted effort focusing on innovative synthesis, comprehensive biological evaluation, predictive computational modeling, and exploration of novel reactivity, the scientific community can unlock the full potential of this intriguing molecule. The insights gained will not only expand our understanding of the chemical space but could also pave the way for new therapeutic agents, research tools, and advanced materials.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(4-Methoxyphenyl)cycloheptan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves cycloheptanone as the starting material. The 4-methoxyphenyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation. For example, reacting cycloheptanone with 4-methoxybenzylmagnesium bromide under anhydrous conditions (THF, 0°C to room temperature) may yield the tertiary alcohol. Optimization includes controlling stoichiometry, temperature, and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring reaction progress with TLC and GC-MS ensures reproducibility.
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cycloheptane backbone and substituent positions. The methoxy group (δ ~3.8 ppm in ¹H NMR) and hydroxyl proton (δ ~1.5–2.5 ppm, broad) are diagnostic. DEPT-135 helps identify CH, CH₂, and CH₃ groups .
- IR Spectroscopy : Stretching frequencies for OH (~3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1500–1600 cm⁻¹) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₂₀O₂: calculated 228.1514) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound using crystallographic and computational methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, the cycloheptane ring puckering and substituent orientation can be determined by analyzing bond lengths, angles, and torsion angles, as demonstrated in structurally related compounds (e.g., triclinic crystal systems with P1 space group) .
- Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict stable conformers. Comparing calculated NMR chemical shifts (via GIAO method) with experimental data resolves discrepancies in stereoisomer assignments .
Q. What experimental strategies are recommended to investigate the biological activity of this compound, given structural similarities to bioactive chalcone derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for anti-inflammatory or antioxidant activity using cell models (e.g., RAW 264.7 macrophages for NO inhibition or PC12 cells for oxidative stress protection). Dose-response curves (0.1–100 µM) and controls (e.g., dexamethasone for anti-inflammation) establish potency .
- Structure-Activity Relationship (SAR) : Modify the cycloheptane ring (e.g., substituent position) or methoxy group to assess bioactivity changes. Compare with chalcone derivatives (e.g., (E)-3-(4-methoxyphenyl)prop-2-en-1-one) to identify critical pharmacophores .
Q. How can researchers address challenges in regioselective functionalization of the cycloheptane ring in this compound?
- Methodological Answer :
- Directed C-H Activation : Use transition-metal catalysts (e.g., Pd or Rh) with directing groups (e.g., hydroxyl or boronic esters) to achieve regiocontrol. For example, boronic ester intermediates enable homologation reactions, as shown in homologation studies of 1,2-bis(boronic esters) .
- Steric and Electronic Analysis : Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites. Experimental validation via selective oxidation (e.g., TEMPO/NaClO for secondary alcohols) confirms regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
